
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity and selectivity for these targets. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(5-Chloro-2-methoxyphenyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-ethoxyphenyl)pyrrolidine: The presence of a bromo group instead of a chloro group can influence the compound’s chemical properties and interactions with biological targets.
2-(5-Chloro-2-ethoxyphenyl)piperidine: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, which may alter its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and its five-membered pyrrolidine ring, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChIキー |
LQEATBYXWOTTRX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


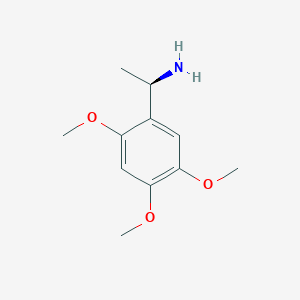
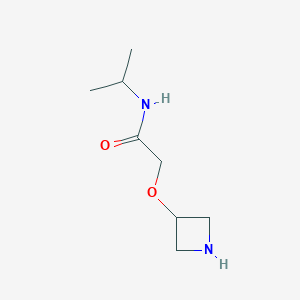

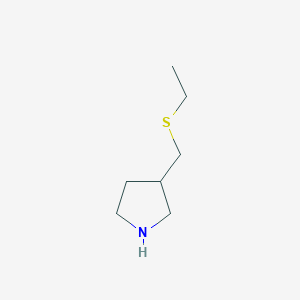

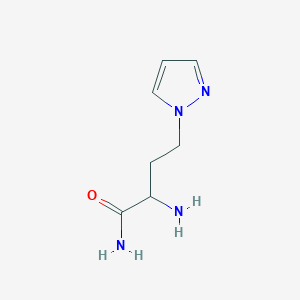

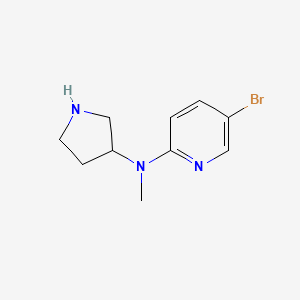
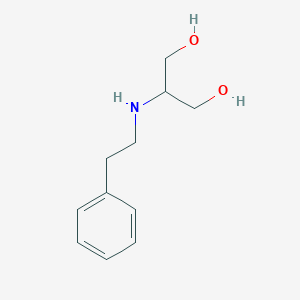
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)




